molecular formula C13H18N2O3 B15044164 Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate

Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate

Cat. No.: B15044164
M. Wt: 250.29 g/mol
InChI Key: VHASUHYRESQZST-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a carbamoyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate typically involves the reaction of ethyl chloroacetate with 1-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroacetate, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: this compound hydrolysis yields 2-{[(1-phenylethyl)carbamoyl]amino}acetic acid and ethanol.

    Reduction: Reduction of the ester group produces 2-{[(1-phenylethyl)carbamoyl]amino}ethanol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It can be used in studies to investigate the biological activity of related compounds and their potential as drug candidates.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The phenylethyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate can be compared with other similar compounds, such as:

    Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}propanoate: This compound has a similar structure but with a propanoate ester group instead of an acetate group.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}butanoate: This compound has a butanoate ester group, making it slightly larger in size.

The uniqueness of this compound lies in its specific ester group and the potential biological activity conferred by the phenylethyl group.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-(1-phenylethylcarbamoylamino)acetate

InChI

InChI=1S/C13H18N2O3/c1-3-18-12(16)9-14-13(17)15-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H2,14,15,17)

InChI Key

VHASUHYRESQZST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

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